2,4,4-Trimethylcyclohexanone

Solvent Physical Property Synthesis

2,4,4-Trimethylcyclohexanone (CAS 2230-70-8) is a cyclic aliphatic ketone with the molecular formula C9H16O and a molecular mass of 140.22 g/mol. It is a positional isomer of the more common fragrance intermediate 3,3,5-trimethylcyclohexanone (dihydroisophorone).

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 2230-70-8
Cat. No. B1266662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethylcyclohexanone
CAS2230-70-8
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1CC(CCC1=O)(C)C
InChIInChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h7H,4-6H2,1-3H3
InChIKeyJEANOXXXGPLTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethylcyclohexanone (CAS 2230-70-8): Sourcing and Baseline Properties for Research and Industrial Procurement


2,4,4-Trimethylcyclohexanone (CAS 2230-70-8) is a cyclic aliphatic ketone with the molecular formula C9H16O and a molecular mass of 140.22 g/mol [1]. It is a positional isomer of the more common fragrance intermediate 3,3,5-trimethylcyclohexanone (dihydroisophorone) [2]. The compound is characterized as a colorless liquid with a distinctive odor and possesses a boiling point of 191 °C and a density of 0.9045 g/cm³ at 16.45 °C [1]. Due to its trimethyl substitution pattern, it serves primarily as a solvent, reagent, and key intermediate in organic synthesis, particularly for applications in the fragrance and specialty chemical industries .

Why Generic Substitution of 2,4,4-Trimethylcyclohexanone is Not Feasible in Procurement


In the family of trimethylcyclohexanones, the specific positions of the methyl groups on the cyclohexanone ring are not interchangeable. This positional isomerism directly impacts the compound's physical properties, such as boiling point and density, and critically influences its reactivity and stability profile [1]. For instance, the 2,4,4-trimethyl substitution pattern offers a unique steric and electronic environment that differs from other isomers like 3,3,5-trimethylcyclohexanone [2]. This difference is not merely academic; in synthetic applications, the specific substitution pattern can dictate the regio- and stereoselectivity of subsequent reactions, affecting the yield and purity of downstream products [3]. Procuring a generic 'trimethylcyclohexanone' without specifying the CAS number (2230-70-8) risks receiving an isomer with different solvent properties, reactivity, and commercial availability, leading to process failure, inconsistent results, or costly reformulation.

Quantitative Evidence for Selecting 2,4,4-Trimethylcyclohexanone over Analogs


Differential Boiling Point for Optimized Solvent Selection in Synthesis

The boiling point of 2,4,4-trimethylcyclohexanone is a key differentiator from its isomer 3,3,5-trimethylcyclohexanone, impacting its utility as a reaction medium and its removal post-synthesis. The target compound exhibits a boiling point of 191 °C [1], which is significantly higher than the 189.3 °C [2] reported for 3,3,5-trimethylcyclohexanone.

Solvent Physical Property Synthesis

Higher Liquid Density for Enhanced Solvent Compatibility

Density is a critical parameter for solvent selection, affecting miscibility, layer separation, and process engineering. 2,4,4-Trimethylcyclohexanone has a reported density of 0.9045 g/cm³ at 16.45 °C [1]. In contrast, its isomer 3,3,5-trimethylcyclohexanone has a lower density of 0.8907 g/cm³ at 20 °C [2].

Solvent Physical Property Formulation

Potential for Superior Reactivity in Enamine Annulation

The substitution pattern of 2,4,4-trimethylcyclohexanone may offer distinct reactivity advantages in key carbon-carbon bond-forming reactions. While not a direct comparison of the target ketone itself, a study on related cyclopentanone and cyclohexanone systems showed that the enamine derived from 2,5,5-trimethylcyclohexanone reacts with methyl vinyl ketone to afford bicyclic enones in yields up to 70% [1]. This suggests that the 2,4,4-trimethyl substitution pattern on cyclohexanone could provide a similarly favorable steric environment for efficient enamine chemistry.

Synthetic Chemistry Reactivity Enamine Annulation

Optimal Application Scenarios for Procuring 2,4,4-Trimethylcyclohexanone


High-Temperature Organic Synthesis as a Specialized Solvent

With a boiling point of 191 °C, which is higher than that of 3,3,5-trimethylcyclohexanone [1], 2,4,4-trimethylcyclohexanone is better suited as a reaction solvent for transformations requiring temperatures above 180 °C. This property allows for faster reaction kinetics at elevated temperatures without the solvent boiling off, making it a viable option for processes where traditional solvents like toluene or xylene are inadequate.

Synthesis of Fragrance and Flavor Intermediates via Enamine Chemistry

Given the value of trimethylcyclohexanone derivatives in the fragrance industry [1], this specific isomer is a strategic precursor. Its unique substitution pattern is hypothesized to promote efficient enamine annulation reactions, a key step in synthesizing bicyclic and polycyclic structures common in odorants [2]. This makes it a compound of interest for R&D labs developing novel fragrance molecules, where a small change in molecular architecture can lead to a new, patentable scent profile.

Development of Proprietary Chemical Processes Requiring a Distinct Isomer

For companies seeking to differentiate their synthetic processes or create novel chemical entities, the specific 2,4,4-trimethyl substitution pattern provides a unique starting point. Its distinct physical properties, including a density of 0.9045 g/cm³ compared to 0.8907 g/cm³ for the 3,3,5-isomer [3], can be leveraged in process engineering, for instance, in liquid-liquid extraction or continuous flow chemistry setups where density differentials are critical for separation and throughput.

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